molecular formula C4H8O2S2 B14207933 3-(Methylsulfanyl)-2-sulfanylpropanoic acid CAS No. 828936-72-7

3-(Methylsulfanyl)-2-sulfanylpropanoic acid

Cat. No.: B14207933
CAS No.: 828936-72-7
M. Wt: 152.2 g/mol
InChI Key: OWULYSIKJAVSQP-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-2-sulfanylpropanoic acid is an organic compound characterized by the presence of both a methylsulfanyl group and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid typically involves the introduction of the methylsulfanyl and sulfanyl groups onto a propanoic acid backbone. One common method involves the reaction of a suitable propanoic acid derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional steps may be included to purify the product and ensure consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-2-sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced thiol compounds, and substituted propanoic acid derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-2-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanyl groups can form bonds with various biological molecules, influencing their activity and function. These interactions can affect metabolic pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a carboxylic acid.

    3-(Methylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfanyl group.

    3-(Methylsulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

3-(Methylsulfanyl)-2-sulfanylpropanoic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on the same propanoic acid backbone

Properties

CAS No.

828936-72-7

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

3-methylsulfanyl-2-sulfanylpropanoic acid

InChI

InChI=1S/C4H8O2S2/c1-8-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)

InChI Key

OWULYSIKJAVSQP-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)O)S

Origin of Product

United States

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